REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([F:14])=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7](C(=O)C)[N:6]=[CH:5]2>Cl.CO>[Br:1][C:2]1[C:3]([F:14])=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
|
TEMPERATURE
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Details
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at reflux until clear (ca. 1 h)
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Duration
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1 h
|
Type
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FILTRATION
|
Details
|
The hot solution was filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
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Details
|
pH was neutralized by the addition of NaOH solution (3N)
|
Type
|
FILTRATION
|
Details
|
The resultant white precipitate was collected via filtration
|
Type
|
CUSTOM
|
Details
|
the solid was dried in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C2C=NNC2=CC1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |